An In-depth Technical Guide to 2-Amino-1H-benzo[d]imidazol-5-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-1H-benzo[d]imidazol-5-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1H-benzo[d]imidazol-5-ol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure, the benzimidazole ring system, is a prevalent scaffold in numerous pharmacologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-1H-benzo[d]imidazol-5-ol, its synthesis, reactivity, and its current and potential applications in biomedical research.
The benzimidazole moiety is known for its ability to interact with a variety of biological targets, and the addition of amino and hydroxyl groups at specific positions on this scaffold can significantly influence its biological activity. Notably, 2-Amino-1H-benzo[d]imidazol-5-ol has been identified as a serine protease inhibitor, specifically targeting the urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer cell invasion and metastasis[1]. This activity, coupled with its potential as a versatile synthetic intermediate, makes it a compound of considerable importance for researchers engaged in the discovery of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 2-Amino-1H-benzo[d]imidazol-5-ol is not widely available in the public domain, the following table summarizes its known properties, supplemented with computed values from reliable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| CAS Number | 51276-85-8 | |
| Appearance | Solid (predicted) | |
| Melting Point | 132 °C | [1] |
| Boiling Point | 469 °C at 760 mmHg | |
| Solubility | No experimental data found. Predicted to be soluble in DMSO and methanol. | |
| pKa | No experimental data found. Predicted values for the amino and hydroxyl groups would be in the ranges of 4-5 and 9-10, respectively. | |
| XLogP3 | 0.9 | [2] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum (in DMSO-d₆)
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δ 9.5-10.5 ppm (broad s, 1H): Imidazole N-H proton.
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δ 8.5-9.0 ppm (broad s, 1H): Phenolic O-H proton.
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δ 6.8-7.2 ppm (m, 3H): Aromatic protons on the benzene ring.
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δ 5.5-6.0 ppm (broad s, 2H): Amino N-H protons.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
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δ 155-160 ppm: C2 (carbon of the amino-substituted imidazole).
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δ 145-150 ppm: C5 (carbon attached to the hydroxyl group).
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δ 130-140 ppm: Quaternary carbons of the benzimidazole ring.
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δ 100-120 ppm: Aromatic CH carbons.
Predicted Infrared (IR) Spectrum
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3400-3200 cm⁻¹: N-H and O-H stretching vibrations (broad).
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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1650-1600 cm⁻¹: C=N stretching of the imidazole ring.
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1600-1450 cm⁻¹: Aromatic C=C stretching.
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1250-1150 cm⁻¹: C-O stretching of the phenol.
Predicted Mass Spectrum (EI)
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M⁺ at m/z 149: Molecular ion peak.
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Fragmentation pattern: Likely loss of HCN, NH₃, and CO.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol can be envisioned starting from a commercially available substituted dinitrobenzene. The following multi-step protocol is based on established benzimidazole synthesis methodologies.
Disclaimer: The following is a proposed synthetic protocol and has not been experimentally validated for this specific compound. Optimization of reaction conditions, purification methods, and yields will be necessary.
Step 1: Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol
The initial step involves the reduction of the two nitro groups of 2,4-dinitrophenol. A common and effective method for this transformation is catalytic hydrogenation.
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Reactants: 2,4-Dinitrophenol, Hydrogen gas (H₂), Palladium on carbon (Pd/C, 10%).
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Solvent: Ethanol or Methanol.
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Procedure:
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Dissolve 2,4-dinitrophenol in the chosen alcohol in a high-pressure hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C.
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Pressurize the vessel with hydrogen gas (typically 50-100 psi).
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Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).
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Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain crude 2,4-diaminophenol, which can be used in the next step without further purification.
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Step 2: Cyclization to form 2-Amino-1H-benzo[d]imidazol-5-ol
The resulting 2,4-diaminophenol is then cyclized with cyanogen bromide to form the 2-aminobenzimidazole ring system.
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Reactants: 2,4-Diaminophenol, Cyanogen bromide (CNBr).
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Solvent: Aqueous solution or a mixture of water and a polar organic solvent (e.g., ethanol).
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Procedure:
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Dissolve the crude 2,4-diaminophenol in the chosen solvent system.
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Cool the solution in an ice bath.
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Slowly add a solution of cyanogen bromide in the same solvent to the cooled diamine solution. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
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Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature and stir overnight.
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Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Caption: Proposed synthesis of 2-Amino-1H-benzo[d]imidazol-5-ol.
Chemical Reactivity
The 2-aminobenzimidazole scaffold is known for its versatile reactivity, allowing for further functionalization at several positions.
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N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated under basic conditions using appropriate alkyl or aryl halides.
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Acylation: The exocyclic amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.
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Diazotization: The primary amino group can undergo diazotization, followed by Sandmeyer or related reactions to introduce a variety of substituents at the 2-position.
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Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing amino and hydroxyl groups.
Caption: Key reactions of the 2-aminobenzimidazole scaffold.
Applications in Drug Discovery and Development
The structural features of 2-Amino-1H-benzo[d]imidazol-5-ol make it an attractive starting point for the development of new therapeutic agents.
Urokinase-Type Plasminogen Activator (uPA) Inhibition
As previously mentioned, 2-Amino-1H-benzo[d]imidazol-5-ol has been identified as an inhibitor of uPA[1]. uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. By inhibiting uPA, this compound and its derivatives have the potential to act as anti-metastatic agents. This makes it a valuable lead compound for the development of novel cancer therapies.
Anticancer and Antiparasitic Research
The 2-aminobenzimidazole scaffold is a common feature in a number of compounds with demonstrated anticancer and antiparasitic activities. For instance, derivatives of this scaffold have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation and survival. Furthermore, the 2-aminobenzimidazole core has been explored in the development of agents against parasitic diseases such as leishmaniasis.
Safety and Handling
2-Amino-1H-benzo[d]imidazol-5-ol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Amino-1H-benzo[d]imidazol-5-ol is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its role as a uPA inhibitor highlights its promise in the development of anticancer therapeutics. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, its structural similarity to other well-studied benzimidazoles provides a strong foundation for its further investigation and derivatization. This technical guide serves as a starting point for researchers interested in exploring the rich chemistry and biology of this promising compound.
References
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PubChem. 2-Amino-1H-benzimidazol-5-ol. [Link]
